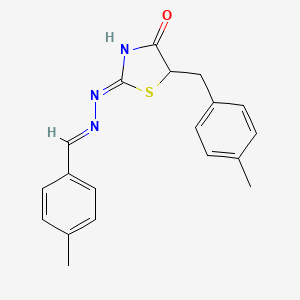![molecular formula C16H25BO2S B2726785 2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 909255-87-4](/img/structure/B2726785.png)
2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester widely utilized in organic synthesis and medicinal chemistry. This compound features a unique structural motif comprising both aromatic and boronate ester functionalities, allowing it to participate in a diverse range of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation typically involves a reaction between 4-(tert-butylsulfanyl)phenylboronic acid and pinacol. The boronic acid undergoes esterification with pinacol in the presence of a dehydrating agent such as toluene or azeotropic distillation conditions to remove water by-products. The reaction is conducted under inert conditions to prevent oxidation of the sulfanyl group. Industrial Production Methods : On an industrial scale, the synthesis might employ continuous flow chemistry to streamline the process and improve efficiency. Automation and precise control of reaction parameters ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the tert-butylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction at the boronate ester can form organoboron derivatives suitable for Suzuki-Miyaura cross-coupling reactions.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid in an organic solvent.
Reduction: : Sodium borohydride in the presence of catalysts like palladium.
Substitution: : Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Organoboron derivatives.
Substitution: : Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Cross-Coupling Reactions: : Serves as a key intermediate in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds.
Ligand Synthesis: : Used in the preparation of ligands for catalytic applications.
Biology and Medicine
Drug Discovery: : Utilized in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Diagnostics: : Incorporated into probes for bioimaging and diagnostic assays.
Industry
Materials Science: : Employed in the development of advanced materials, such as polymers or nanomaterials, owing to its versatile reactivity.
Agrochemicals: : Used in the synthesis of agricultural chemicals, enhancing their efficacy and stability.
Wirkmechanismus
Molecular Targets and Pathways: : The compound exerts its effects primarily through its reactivity as a boronic ester It can participate in the formation of carbon-carbon bonds in catalytic cycles, interacting with transition metal catalysts in processes like the Suzuki-Miyaura reaction
Vergleich Mit ähnlichen Verbindungen
Comparison
Phenylboronic Acid: : Lacks the sulfanyl and pinacol ester functionalities, making it less versatile in specific synthetic applications.
4-(Tert-butylsulfanyl)phenylboronic Acid: : Contains a sulfanyl group but lacks the stability and reactivity provided by the boronate ester.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: : A simpler boronate ester without the aromatic and sulfanyl modifications, limiting its applicability.
Uniqueness: : 2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane combines the stability of a boronate ester with the reactivity of an aromatic sulfanyl group, making it exceptionally versatile for various synthetic transformations.
By understanding the unique properties and applications of this compound, researchers can leverage its potential for advancements in organic synthesis, medicinal chemistry, and materials science.
Eigenschaften
IUPAC Name |
2-(4-tert-butylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-14(2,3)20-13-10-8-12(9-11-13)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAPXNKARMOWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)
![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)
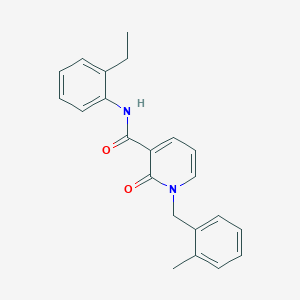
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)
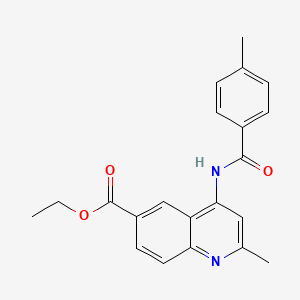
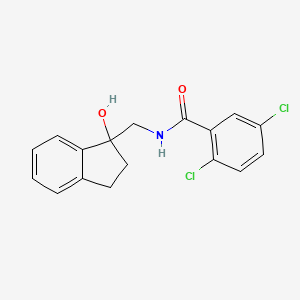
![2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2726715.png)
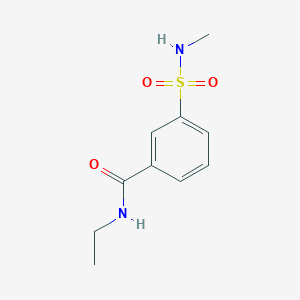
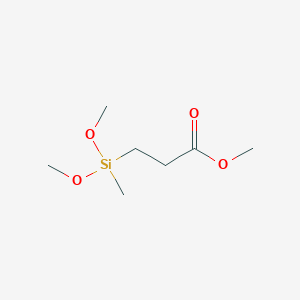
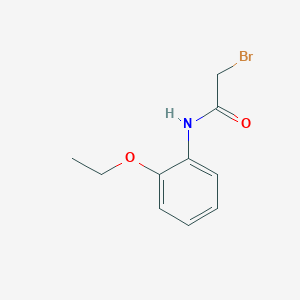
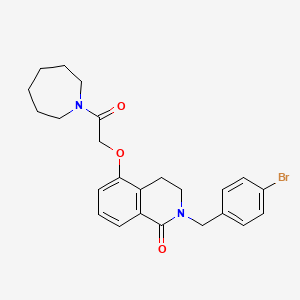
![N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B2726721.png)
